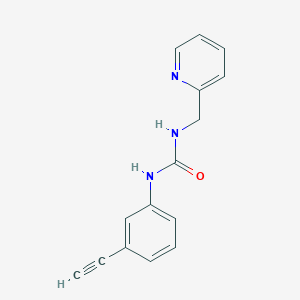
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPU is a urea derivative that has been found to exhibit promising biological activities, making it a valuable tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and survival. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea binds to the active site of these enzymes and prevents them from carrying out their normal functions, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in various assays. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea also exhibits potent inhibitory activity against tyrosine kinases, making it a valuable tool for studying various cellular processes. However, one limitation of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea. One potential area of research is the development of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea on other signaling pathways and cellular processes. Additionally, the potential therapeutic applications of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea in the treatment of various diseases warrant further investigation.
合成法
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea can be synthesized using a simple and efficient method that involves the reaction of 3-ethynylaniline with pyridine-2-carboxaldehyde and urea in the presence of a catalyst. The resulting product can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in several important cellular processes. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
特性
IUPAC Name |
1-(3-ethynylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-12-6-5-8-13(10-12)18-15(19)17-11-14-7-3-4-9-16-14/h1,3-10H,11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOVVGIOQXINKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

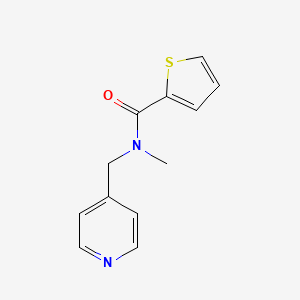
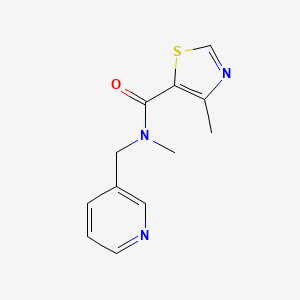
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)
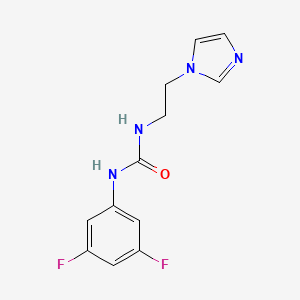
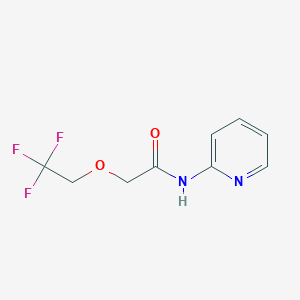
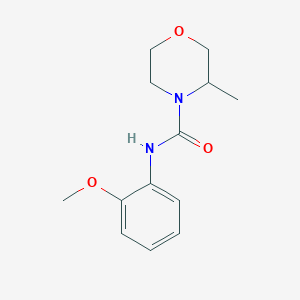
![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)


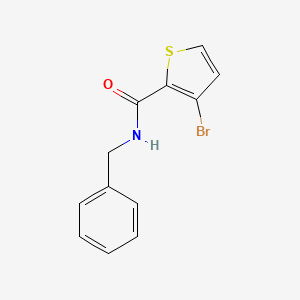
![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)
![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)

![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)